REACTION_SMILES
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[CH3:1][N:2]([CH3:3])[C:4](=[O:5])[CH2:6][c:7]1[c:8](-[c:17]2[cH:18][cH:19][c:20]([CH3:21])[cH:22][cH:23]2)[n:9][c:10]2[cH:11][cH:12][c:13]([CH3:14])[cH:15][n:16]12.[ClH:26].[Na+:25].[OH-:24]>>[C:4]([OH:5])([CH2:6][c:7]1[c:8](-[c:17]2[cH:18][cH:19][c:20]([CH3:21])[cH:22][cH:23]2)[n:9][c:10]2[cH:11][cH:12][c:13]([CH3:14])[cH:15][n:16]12)=[O:24]
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Name
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Cc1ccc(-c2nc3ccc(C)cn3c2CC(=O)N(C)C)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(-c2nc3ccc(C)cn3c2CC(=O)N(C)C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cc1ccc(-c2nc3ccc(C)cn3c2CC(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |